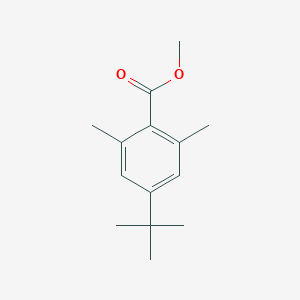![molecular formula C12H23NO3S2 B231506 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene CAS No. 19143-00-1](/img/structure/B231506.png)
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene, also known as SB 216763, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Davies et al. and has since been used in various fields of research, including cancer, diabetes, and neurodegenerative diseases.
Mécanisme D'action
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 inhibits GSK-3 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This results in the inhibition of downstream signaling pathways that are regulated by GSK-3, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to have a wide range of biochemical and physiological effects, including the regulation of gene expression, cell proliferation, differentiation, and apoptosis. It has been used to study the role of GSK-3 in various diseases, such as cancer, diabetes, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 is its high potency and specificity for GSK-3 inhibition. It has been shown to be effective in various in vitro and in vivo models, making it a valuable tool for scientific research. However, one limitation of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 in scientific research. One area of interest is the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to improve cognitive function in animal models of Alzheimer's disease, highlighting its potential as a therapeutic agent. Another area of interest is the use of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 in combination with other drugs or therapies to enhance their efficacy. Finally, the development of more specific GSK-3 inhibitors may provide valuable insights into the role of this enzyme in various diseases.
Méthodes De Synthèse
The synthesis of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 involves the reaction of 4-bromocyclohexene with 1,4-bis(2-aminoethylthio)butane in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to form the sulfonate group, yielding 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763.
Applications De Recherche Scientifique
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been extensively used in scientific research as a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to a wide range of biological effects.
Propriétés
Numéro CAS |
19143-00-1 |
|---|---|
Formule moléculaire |
C12H23NO3S2 |
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexene |
InChI |
InChI=1S/C12H23NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h1-2,12-13H,3-11H2,(H,14,15,16) |
Clé InChI |
DRVHDTQUWCFVON-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)CCCCNCCSS(=O)(=O)O |
SMILES canonique |
C1CC(CC=C1)CCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



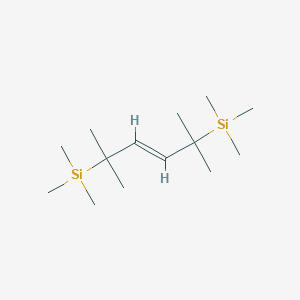
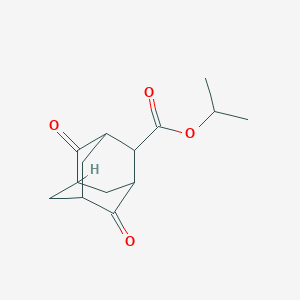
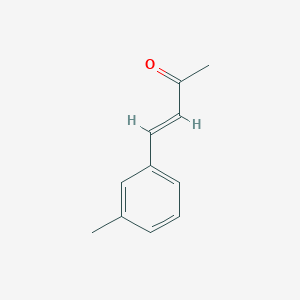
![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
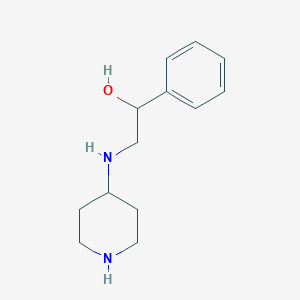
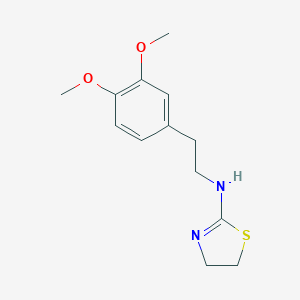
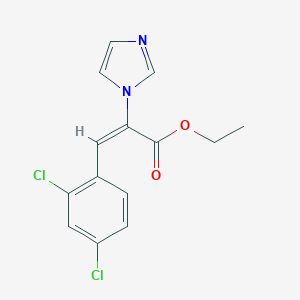
![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
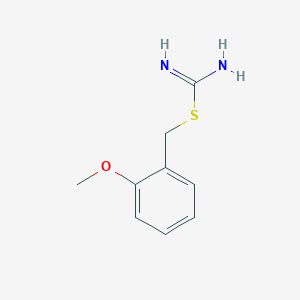
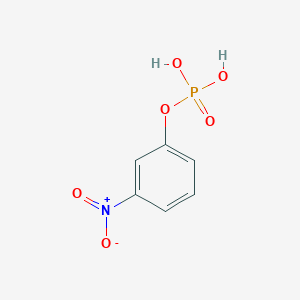
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
